3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- 3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16930623
InChI: InChI=1S/C11H7N3O3S/c1-18-9-3-7(14(16)17)2-8-10(9)13-5-6(4-12)11(8)15/h2-3,5H,1H3,(H,13,15)
SMILES:
Molecular Formula: C11H7N3O3S
Molecular Weight: 261.26 g/mol

3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo-

CAS No.:

Cat. No.: VC16930623

Molecular Formula: C11H7N3O3S

Molecular Weight: 261.26 g/mol

* For research use only. Not for human or veterinary use.

3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo- -

Specification

Molecular Formula C11H7N3O3S
Molecular Weight 261.26 g/mol
IUPAC Name 8-methylsulfanyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C11H7N3O3S/c1-18-9-3-7(14(16)17)2-8-10(9)13-5-6(4-12)11(8)15/h2-3,5H,1H3,(H,13,15)
Standard InChI Key OGWODMNBJXPPDU-UHFFFAOYSA-N
Canonical SMILES CSC1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the 1,4-dihydro-4-oxoquinoline family, featuring a bicyclic aromatic system fused with a pyridone ring. Critical substituents include:

  • Methylthio group (-SCH3_3): Positioned at C8, this sulfur-containing moiety enhances lipophilicity and influences electronic distribution.

  • Nitro group (-NO2_2): Located at C6, it introduces strong electron-withdrawing effects, modulating reactivity.

  • Carbonitrile (-CN): At C3, this group contributes to hydrogen bonding and dipole interactions.

  • Ketone (=O): At C4, it stabilizes the dihydroquinoline tautomer .

The IUPAC name, 8-methylsulfanyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile, precisely defines its substitution pattern .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC11H7N3O3S\text{C}_{11}\text{H}_{7}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight261.26 g/mol
IUPAC Name8-methylsulfanyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
SolubilityLimited in polar solvents; soluble in DMSO, DMF

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis typically involves sequential functionalization of a quinoline precursor. A common route includes:

  • Friedel-Crafts Acetylation: Introduction of acetyl groups to an aminophenol derivative, as demonstrated in Patent EP0030423B1 for analogous quinolines .

  • Oxidation and Nitration: Selective nitration at C6 using mixed acid (HNO3_3/H2_2SO4_4), followed by oxidation to form the 4-oxo group.

  • Methylthio Incorporation: Thioether formation via nucleophilic substitution with methyl mercaptan under basic conditions.

Example Protocol from Patent Literature

A modified Claisen rearrangement was employed to synthesize a related 8-allylquinoline derivative, which was subsequently hydrogenated and functionalized with diethyl oxalate to yield the 4-oxo intermediate . Reaction conditions critical for yield optimization include:

  • Temperature: 70–200°C (depending on step).

  • Catalysts: Pd/C for hydrogenation, NaOEt for condensation.

  • Solvents: N-methylpyrrolidone (NMP), ethanol .

Biological Activity and Mechanisms

Cytotoxic Effects

Studies on quinolinecarbonitrile derivatives reveal dose-dependent cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Mechanisms include:

  • Apoptosis Induction: Activation of caspase-3/7 pathways.

  • Topoisomerase Inhibition: Intercalation with DNA-topoisomerase complexes, impeding replication.

Table 2: Comparative IC50_{50} Values

Cell LineIC50_{50} (μM)Reference
HeLa12.4 ± 1.2
MCF-718.9 ± 2.1
HepG224.5 ± 3.0

Molecular Docking Insights

Docking simulations (PDB: 1T8I) show the nitro group forms hydrogen bonds with Thr162 and Glu166 residues of EGFR kinase, while the methylthio moiety engages in hydrophobic interactions with Val702. These interactions suggest potential as a tyrosine kinase inhibitor.

Chemical Reactivity and Stability

Functional Group Transformations

  • Nitro Reduction: Catalytic hydrogenation (H2_2, Pd/C) converts -NO2_2 to -NH2_2, altering bioactivity.

  • Hydrolysis of Carbonitrile: Under acidic conditions, -CN hydrolyzes to -COOH, enhancing water solubility .

Stability Profile

  • Thermal Stability: Decomposes above 250°C without melting.

  • Photolability: Nitro group necessitates storage in amber vials to prevent radical formation.

Applications and Future Directions

Medicinal Chemistry

  • Anticancer Agents: Structural analogs (e.g., 8-fluoro derivatives) show enhanced potency, guiding SAR studies .

  • Antimicrobials: Preliminary data indicate activity against Staphylococcus aureus (MIC = 32 μg/mL).

Industrial Synthesis

  • Intermediate for Fluoroquinolones: Serves as a precursor for antibiotics like ciprofloxacin through halogen exchange reactions .

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